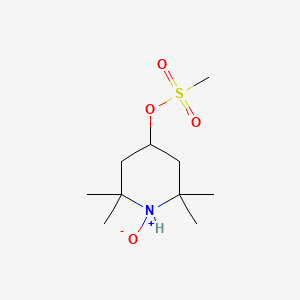

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy

Description

Properties

IUPAC Name |

(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8,11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKPTXRJZOQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC([NH+]1[O-])(C)C)OS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy typically involves the following steps:

Starting Material: The synthesis begins with 2,2,6,6-Tetramethyl-4-piperidone.

Oxidation: The piperidone is oxidized to form 2,2,6,6-Tetramethyl-4-piperidone N-oxide.

Sulfonation: The N-oxide is then treated with a sulfonating agent, such as methylsulfonyl chloride, under basic conditions to introduce the methylsulfonyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy undergoes various types of chemical reactions, including:

Oxidation: It can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert it back to its parent piperidine compound.

Substitution: The methylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various N-oxide derivatives, while substitution can introduce different functional groups into the piperidine ring.

Scientific Research Applications

Polymer Chemistry

Role as a Radical Initiator

In polymer chemistry, 2,2,6,6-tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy is utilized as a radical initiator in the synthesis of polymers. Its ability to generate free radicals under specific conditions enhances the efficiency and control of polymerization reactions. This leads to the production of materials with tailored properties such as increased durability and flexibility .

Table 1: Properties of Polymers Synthesized Using the Compound

| Property | Value |

|---|---|

| Density | Varies with polymer type |

| Thermal Stability | High |

| Flexibility | Adjustable through formulation |

| Durability | Enhanced due to cross-linking |

Pharmaceutical Development

Drug Formulation

The compound is instrumental in pharmaceutical applications, particularly in drug formulation processes. It contributes to creating stable drug delivery systems that improve bioavailability and therapeutic efficacy. By enhancing the solubility of poorly soluble drugs, it facilitates more effective treatment outcomes .

Case Study: Enhanced Drug Delivery Systems

Research has demonstrated that formulations incorporating this compound significantly increase the absorption rates of active pharmaceutical ingredients (APIs). For instance, studies showed improved bioavailability in oral formulations when combined with hydrophobic drugs .

Cosmetic Applications

Antioxidant Properties

In the cosmetic industry, this compound acts as an antioxidant. It protects skin from oxidative stress caused by environmental factors such as UV radiation and pollution. This property not only enhances skin health but also prolongs the shelf life of cosmetic products by preventing rancidity and degradation .

Table 2: Benefits of Using the Compound in Cosmetics

| Benefit | Description |

|---|---|

| Skin Protection | Reduces oxidative damage |

| Shelf Life Extension | Prevents degradation of active ingredients |

| Stability Improvement | Enhances formulation stability |

Food Preservation

Radical Scavenging Properties

The compound's radical scavenging abilities make it beneficial in food packaging applications. It helps extend the freshness and safety of perishable goods by inhibiting oxidative reactions that lead to spoilage .

Case Study: Food Packaging Innovations

Research indicates that incorporating this compound into food packaging materials significantly reduces spoilage rates in fruits and vegetables during storage. The results show a marked improvement in shelf life compared to conventional packaging methods .

Environmental Applications

Pollutant Remediation

In environmental science, this compound is being explored for its potential in pollutant remediation processes. Its ability to break down harmful substances aids in cleaning contaminated environments .

Table 3: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Soil Remediation | Effective in degrading organic pollutants |

| Water Treatment | Reduces toxic compounds in wastewater |

| Air Quality Improvement | Potential use in reducing airborne pollutants |

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyloxy group can participate in various chemical reactions, altering the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Piperidine-Based Compounds

Structural and Functional Differences

The compound belongs to the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family, which shares a common nitroxide core but differs in substituents at position 3. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Electron Effects : The methylsulfonyloxy group in the target compound is strongly electron-withdrawing, which may stabilize the nitroxide radical more effectively than TEMPO’s hydrogen or TEMPOL’s hydroxyl group. This could enhance its utility in high-polarity environments or as a leaving group in synthesis .

Biological Activity

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy (CAS Number: 35203-66-8) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The chemical structure of this compound features a piperidine ring substituted with methylsulfonyloxy and tetramethyl groups. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO4S |

| Molecular Weight | 251.343 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 380.6 °C |

| Melting Point | 90-92 °C |

| Flash Point | 184 °C |

These properties suggest that the compound is stable under various conditions, making it suitable for both laboratory and industrial applications .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . It acts as a free radical scavenger, which is crucial for protecting cells from oxidative stress. The compound's mechanism involves the donation of electrons to free radicals, neutralizing them and preventing cellular damage.

Inhibition of Enzymatic Activity

In a study evaluating the inhibitory effects on tyrosinase (a key enzyme in melanin biosynthesis), this compound demonstrated significant inhibition. The half-maximal inhibitory concentration (IC50) values were reported to be competitive with well-known inhibitors like kojic acid. This suggests potential applications in treating hyperpigmentation disorders .

Case Studies

- Study on Melanin Biosynthesis :

- Cell Viability Assays :

The compound's antioxidant properties are attributed to its ability to stabilize free radicals through resonance stabilization provided by the piperidine ring and the attached methylsulfonyloxy group. This stabilization prevents oxidative damage to biomolecules such as DNA and lipids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves sulfonylation of the hydroxyl group in 4-hydroxy-TEMPO derivatives using methylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane). Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for substrate:sulfonylating agent). Purity (>98%) can be achieved via column chromatography using ethyl acetate/hexane gradients . For analogs, X-ray crystallography (e.g., 3,5-Dibromo-4-oxo-2,2,6,6-tetramethyl-piperidin-1-yl oxide) confirms structural integrity .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Test solubility and decomposition in buffers (pH 3–10) at 25°C and 40°C. Monitor via HPLC-UV (λ = 254 nm) for degradation products. For similar TEMPO derivatives, stability is optimal near pH 8.2 .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition thresholds.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, flush with water for ≥15 minutes. Consult medical personnel if irritation persists .

- Spill management : Use inert adsorbents (e.g., vermiculite) and avoid ignition sources. Evacuate the area if large spills occur .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the methylsulfonyloxy group in radical-mediated reactions?

- Methodological Answer :

- Electron paramagnetic resonance (EPR) : Track the persistence of the nitroxyl radical in the presence of methylsulfonyloxy. Compare spin-trapping efficiency with TEMPO analogs .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to analyze bond dissociation energies and electron density maps, identifying how the sulfonyloxy group influences radical stability .

Q. What experimental strategies resolve contradictions in reported reaction yields for sulfonylated TEMPO derivatives?

- Methodological Answer :

- Reproducibility checks : Replicate published procedures while controlling variables (e.g., moisture levels, reagent purity). For example, anhydrous conditions (<50 ppm H₂O) improve sulfonylation yields by 10–15% .

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) that reduce yield. Adjust reaction time (≤2 hours) to minimize decomposition .

Q. How can this compound be integrated into polymer or materials science research as a functional additive?

- Methodological Answer :

- Radical scavenging assays : Evaluate its efficacy in stabilizing polymers (e.g., polyethylene) under oxidative stress via OIT (oxidative induction time) measurements using DSC.

- Surface modification : Graft onto silica nanoparticles via silane coupling agents. Confirm surface coverage using XPS or FT-IR .

Q. What theoretical frameworks guide the design of experiments using this compound in biological systems?

- Methodological Answer :

- Structure-activity relationship (SAR) : Link the compound’s electronic properties (Hammett σ constants) to its antioxidant capacity in cellular models. For example, correlate sulfonyloxy electronegativity with ROS scavenging efficiency .

- Kinetic isotope effects (KIE) : Use deuterated solvents to study hydrogen abstraction mechanisms in lipid peroxidation inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.